Biemamide A

Description

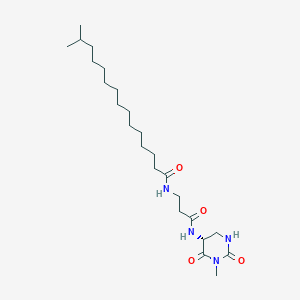

Structure

2D Structure

Properties

Molecular Formula |

C21H39N3O3 |

|---|---|

Molecular Weight |

381.56 |

IUPAC Name |

(R)-14-Methyl-N-(1-methyl-2,6-dioxohexahydropyrimidin-5-yl)pentadecanamide |

InChI |

InChI=1S/C21H39N3O3/c1-17(2)14-12-10-8-6-4-5-7-9-11-13-15-19(25)23-18-16-22-21(27)24(3)20(18)26/h17-18H,4-16H2,1-3H3,(H,22,27)(H,23,25)/t18-/m1/s1 |

InChI Key |

MKIKPCKSPYBSML-GOSISDBHSA-N |

SMILES |

O=C(N[C@@H](C(N1C)=O)CNC1=O)CCCCCCCCCCCCC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biemamide A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Biemamide a

Spectroscopic Analysis for Constitutional and Configurational Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), were fundamental in determining the molecular formula and connectivity of atoms within the Biemamide A molecule. nih.govthermofisher.com These techniques provided crucial data points that allowed chemists to piece together the planar structure and gain insights into its three-dimensional arrangement. fishersci.finih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 2D NMR)

Advanced NMR spectroscopic techniques, including two-dimensional (2D) NMR experiments, were extensively applied in the structural determination of this compound. nih.govthermofisher.com Analysis of 1D (¹H and ¹³C) and 2D NMR data provided detailed information about the different types of protons and carbons present in the molecule and their connectivity. nih.govthermofisher.comcore.ac.ukwikipedia.org This included identifying characteristic signals corresponding to the pyrimidinedione core and the attached lipid chain. For related biemamides, NMR data revealed structural similarities and the presence of olefinic bonds within their lipid chains, with their geometry (assigned as Z) determined based on characteristic ¹³C NMR chemical shifts of allylic carbons. nih.gov While specific detailed NMR data for this compound itself were not explicitly detailed in the immediately available abstracts, the application of 2D NMR was stated as a primary method for determining the structures of biemamides A-E. nih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) played a vital role in establishing the molecular formula of this compound. nih.govthermofisher.comnih.govfishersci.ca HRMS measurements provide highly accurate mass-to-charge ratio values for the molecule or its fragments, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS data indicated a molecular formula of C₂₄H₄₄N₄O₄. This information was essential for constraining the possible structures that could be proposed based on NMR data. HRMS was also used in the analysis of semi-synthetic derivatives to confirm structural assignments, such as determining the position of olefinic bonds in related biemamides. nih.gov

Chiral Analysis and Absolute Configuration Determination

Determining the absolute configuration, which specifies the precise 3D arrangement of atoms at chiral centers, is crucial for natural products as it dictates their biological activity. For this compound, this was achieved through a combination of chemical degradation and spectroscopic methods. nih.govthermofisher.com

Application of Advanced Marfey's Analysis

Advanced Marfey's analysis was employed to determine the absolute configuration of the amino acid components within this compound. nih.govthermofisher.com This technique involves hydrolyzing the natural product into its constituent amino acids, derivatizing them with a chiral labeling reagent (such as L-FDLA), and then analyzing the resulting diastereomers using LCMS. nih.gov The retention times of the derivatives are compared to those of similarly derivatized standard amino acids of known configurations. nih.gov For this compound, Marfey's analysis of the acid hydrolysate, after derivatization with L-FDLA and DL-FDLA, supported the assignment of D-(2,3-diaminopropanoyl)methylcarbamic acid (DAPMA) as a component. nih.gov However, it is noted that initial assignments based on the Marfey method for biemamides A and B were later considered misassigned, highlighting the importance of complementary techniques.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Elucidation

Electronic Circular Dichroism (ECD) spectroscopy and theoretical ECD calculations were instrumental in confirming and, in some cases, revising the absolute stereochemistry of the biemamides, including this compound. nih.govthermofisher.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum characteristic of its chromophores and their spatial arrangement. By comparing the experimental ECD spectrum of this compound with computationally calculated ECD spectra for possible stereoisomers, researchers could deduce the correct absolute configuration. nih.gov For this compound, the experimental CD spectrum in methanol/chloroform was compared to calculated ECD spectra of simplified model structures ((R)-6 and (S)-6) generated using time-dependent density functional theory (TDDFT) calculations following conformational analysis. nih.gov The experimental spectrum showed negative Cotton effects between 230 and 260 nm, which matched well with the calculated ECD spectrum for the (R) configuration at C-3, leading to the deduction of the 3R absolute configuration for this compound. nih.gov This method was also crucial in a stereochemical revision for related biemamides B and D, indicating its power in resolving ambiguities from other methods like Marfey's analysis.

Methodological Advancements in Structural Elucidation for Complex Natural Products

The successful structural elucidation of complex natural products like this compound highlights the ongoing advancements in analytical techniques. The combination of high-field NMR spectroscopy, including various 2D experiments, with sensitive HRMS techniques provides powerful tools for determining the molecular formula and connectivity even with limited sample amounts. nih.govfishersci.ca Furthermore, the integration of chemical methods like advanced Marfey's analysis with computational approaches such as ECD calculations has become a standard practice for definitively assigning absolute configurations, particularly for molecules with complex stereochemistry or challenging chromophores. nih.gov The iterative process of spectroscopic analysis, chemical degradation where necessary, and computational verification exemplifies the sophisticated methodologies required for the full characterization of novel natural products. nih.govfishersci.fi

Integration of Computational Nuclear Magnetic Resonance Prediction

Computational prediction of NMR parameters, particularly chemical shifts, has become an increasingly valuable tool in structural elucidation frontiersin.orgrsc.org. This is especially true for complex molecules or when experimental data is limited or ambiguous. Computational NMR prediction can assist in confirming proposed structures or differentiating between possible isomers by comparing calculated NMR data with experimental spectra frontiersin.org.

The process often involves generating candidate structures, performing conformational searches using methods like molecular mechanics, optimizing the geometry of relevant conformers using quantum mechanics methods (such as Density Functional Theory, DFT), and then calculating NMR parameters for these optimized structures mestrelab.comgithub.io. Comparing the calculated chemical shifts with experimental values helps validate the proposed structure frontiersin.orggithub.io. Various computational levels of theory and solvation models can be employed to improve the accuracy of the predictions github.iogithub.io.

Computational NMR prediction can be particularly helpful in determining stereochemical configurations and conformations mestrelab.com. While traditional quantum mechanics simulations can be computationally intensive, especially for large or flexible molecules, advancements are being made to address these limitations frontiersin.org.

Machine Learning Approaches in Spectroscopic Data Interpretation

Machine learning (ML) techniques are increasingly being applied to the analysis and interpretation of spectroscopic data, including NMR. ML algorithms can handle large datasets and identify patterns and correlations that might be difficult to discern manually nirlab.comnih.gov. In the context of structural elucidation, ML can be used in several ways frontiersin.org.

One application is using ML to predict NMR chemical shifts at a lower computational cost compared to traditional quantum mechanics methods frontiersin.org. ML models can be trained on large datasets of known structures and their corresponding experimental or calculated NMR data to learn the relationship between structure and spectral properties frontiersin.org.

Another significant application of ML is in correlating experimental and calculated spectroscopic data to determine the most likely structure among a set of candidates frontiersin.org. ML algorithms can assess the agreement between predicted and experimental spectra for different potential isomers, helping to prioritize or rule out structures frontiersin.org. ML can also assist in identifying important spectral features for analysis nih.govspectroscopyonline.com.

While traditional chemometric methods have been used for analyzing multivariate spectroscopic data, ML, particularly deep learning, offers advantages in automatically extracting relevant features nih.gov. The application of ML in spectroscopy is an active area of research, with ongoing efforts to develop more robust and interpretable models nih.govubc.ca.

Interactive Table: Examples of Spectroscopic Techniques Used in Structural Elucidation

| Spectroscopic Technique | Information Provided | Application in Structural Elucidation |

| 1D NMR (¹H, ¹³C) | Chemical shifts, coupling constants, peak intensities | Identification of functional groups, carbon-hydrogen framework, number of protons/carbons |

| 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) | Connectivity between atoms, correlations between protons and carbons, spatial proximity of protons | Establishing the overall molecular connectivity and relative stereochemistry |

| HRMS | Accurate mass measurement | Determination of elemental composition and molecular formula |

| ECD Spectroscopy | Interaction with polarized light | Determination of absolute configuration |

| IR Spectroscopy | Vibrational modes of functional groups | Identification of key functional groups |

Interactive Table: Role of Computational Methods in Structural Elucidation

| Computational Method | Application | Benefit |

| Conformational Search (e.g., Molecular Mechanics) | Identifying low-energy conformers | Essential for accurate NMR prediction, as spectral parameters are conformation-dependent |

| Geometry Optimization (e.g., DFT) | Refining 3D structure of conformers | Provides accurate geometries for subsequent property calculations |

| Computational NMR Prediction | Calculating NMR parameters (chemical shifts, coupling constants) | Comparing with experimental data to validate structures and differentiate isomers |

| ECD Calculation | Simulating ECD spectra | Used to determine absolute configuration by comparison with experimental data |

Biological Activity and Mechanistic Investigations of Biemamide a

Inhibition of the Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. dovepress.commdpi.com Its dysregulation is implicated in various diseases, including cancer and fibrosis. acs.orgdovepress.com In cancer, TGF-β can act as a tumor suppressor in the early stages but often promotes tumor progression and metastasis in advanced stages. acs.orgmdpi.com This pathway is initiated by the binding of a TGF-β ligand to its receptor, which in turn activates downstream signaling molecules, primarily the SMAD proteins. medsci.orgbiorxiv.org

In Vitro Potency and Selectivity Profiling

Biemamide A has been identified as a specific inhibitor of the TGF-β pathway. nih.govacs.org Through screening of a marine natural products library, this compound and its analogues (Biemamides B-E) were found to inhibit the TGF-β induced epithelial-to-mesenchymal transition in vitro. nih.govacs.org

| Compound | In Vitro Activity |

| This compound | Inhibitor of TGF-β induced EMT nih.govacs.org |

| Biemamide B | Inhibitor of TGF-β induced EMT nih.govacs.org |

| Biemamide C | Inhibitor of TGF-β induced EMT nih.govacs.org |

| Biemamide D | Inhibitor of TGF-β induced EMT nih.govacs.org |

| Biemamide E | Inhibitor of TGF-β induced EMT nih.govacs.org |

Modulation and Blockade of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. dovepress.comoatext.com This process is fundamental during embryonic development and wound healing but is also a key mechanism in cancer progression and metastasis. mdpi.comdovepress.com The TGF-β pathway is a potent inducer of EMT. oatext.commdpi.com

Cellular Model Systems for EMT Inhibition Studies (e.g., NMuMG cells)

Normal Murine Mammary Gland (NMuMG) epithelial cells are a widely used and well-established in vitro model system to study TGF-β-induced EMT. molbiolcell.orgplos.org When treated with TGF-β, NMuMG cells undergo a characteristic transition from a cobblestone-like epithelial morphology to a spindle-shaped, fibroblast-like mesenchymal morphology. molbiolcell.orgplos.org This morphological change is accompanied by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers. oncotarget.com Studies have utilized NMuMG cells to demonstrate the inhibitory effects of this compound on this TGF-β-driven transition. nih.govacs.org

Mechanistic Interrogations of EMT Pathway Interference

The mechanism by which this compound interferes with the EMT pathway is through its inhibition of the TGF-β signaling cascade. nih.govacs.org By blocking this pathway, this compound prevents the downstream signaling events that lead to the transcriptional changes characteristic of EMT. nih.govplos.org This includes the prevention of the loss of epithelial markers and the gain of mesenchymal characteristics in response to TGF-β stimulation. nih.gov

In Vivo Biological Effects in Non-Human Model Organisms

To understand the biological effects of this compound in a whole organism, studies have been conducted using the nematode Caenorhabditis elegans. nih.govacs.org C. elegans is a valuable model organism for studying developmental processes and the effects of chemical compounds due to its short life cycle, genetic tractability, and fully mapped cell lineage. mdpi.com

Influence on Developmental Processes in Caenorhabditis elegans

In vivo studies using C. elegans have shown that selected biemamides influence developmental processes, specifically affecting body size regulation in a dose-dependent manner. nih.govacs.org These findings suggest that the inhibitory effects of biemamides on TGF-β-related pathways observed in vitro translate to tangible developmental effects in a living organism. acs.org The effective concentrations for these in vivo effects were observed to be between 100 nM and 1 μM, with estimated IC50 values around 300 nM. acs.org Interestingly, another known TGF-β inhibitor, SB431542, which was effective in NMuMG cells, did not produce the same size-altering effects in C. elegans. acs.org

| Organism | Biological Effect of Biemamides |

| Caenorhabditis elegans | Influence on developmental processes related to body size regulation nih.govacs.org |

Exploration of Dose-Dependent Responses in Model Organism Physiology

Research has extended beyond in vitro cellular assays to explore the physiological effects of biemamides in a whole-organism context. acs.org Using the nematode Caenorhabditis elegans as a model organism, studies have demonstrated that selected biemamides influence developmental processes. acs.org Specifically, these compounds were found to affect body size regulation in a dose-dependent manner, indicating that their biological activity is observable at the level of organismal physiology. acs.org

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The discovery of a series of five structurally related pyrimidinedione derivatives, named biemamides A–E, has provided a valuable platform for structure-activity relationship (SAR) analysis. acs.org SAR studies are crucial for understanding which parts of a molecule are responsible for its biological effects, enabling the design of more potent and specific compounds. wikipedia.org The analysis of this compound and its natural analogs (Biemamides B-E) focuses on correlating their structural differences with their ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. acs.orgwisc.edu

Correlation of Structural Modifications with Biological Potency and Efficacy

This compound and its analogs have been identified as potent inhibitors of TGF-β signaling. wisc.edu The potency of these compounds, which refers to the concentration required to produce a specific effect, is notably high, with activity observed at nanomolar concentrations. wisc.edu This high potency distinguishes the biemamides from other similar molecules that have been investigated for anticancer activity but were found to be less potent. wisc.edu

Table 1: Comparison of Biemamide Analogs and Biological Activity

| Compound | Core Structure | Key Biological Activity | Potency |

|---|

| This compound-E | Pyrimidinedione | Inhibitors of TGF-β signaling | Potent at nanomolar concentrations wisc.edu |

This table provides a generalized overview based on available literature. Specific activity levels for each analog (A-E) are detailed in the primary study.

Identification of Essential Structural Features for Bioactivity

The fundamental structural framework shared by Biemamides A-E is a pyrimidinedione core. acs.org This heterocyclic scaffold is considered an essential feature for their bioactivity as inhibitors of the TGF-β pathway. The consistency of this core across all five active compounds underscores its importance. The specific substitutions on this core differentiate the individual biemamides and fine-tune their biological potency and efficacy. acs.orgwisc.edu Further research aims to continue exploring how the specific structural elements of these molecules relate to their function. wisc.edu

Investigation of Molecular Mechanisms of Action (excluding clinical applications)

Understanding the molecular mechanism of action is key to developing a compound for potential therapeutic use. For this compound, investigations have focused on its interaction with specific cellular signaling pathways and the resulting influence on biological processes, particularly those relevant to cancer progression but excluding direct clinical applications.

Proposed Cellular Targets and Signaling Pathway Interactions

The primary molecular mechanism of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. acs.orgwisc.edu TGF-β is a protein that plays a critical role in many cellular processes, and its signaling pathway, when dysregulated, is a known driver in some cancers. wisc.edu Biemamides specifically inhibit this pathway, which has been a target of interest for drug development. wisc.edu

Further investigation suggests the involvement of the TGF-β/Smad signaling cascade. mdpi.com The Smad proteins are intracellular signaling mediators of TGF-β. By interfering with this pathway, this compound can block the downstream effects of TGF-β signaling. mdpi.com Notably, biemamides have been shown to block these cellular changes without inducing toxicity in the cells themselves at effective nanomolar concentrations. wisc.edu

Identification of Biological Processes Influenced by this compound

The most significant biological process influenced by this compound's inhibition of the TGF-β pathway is the epithelial to mesenchymal transition (EMT). acs.orgwisc.edu EMT is a process where epithelial cells, which are typically stationary and adhere to one another, transform into mesenchymal cells, which are more mobile and invasive. wisc.edu In the context of cancer, EMT is associated with metastasis, the process by which cancer cells spread from a primary tumor to other parts of the body. wisc.edu By blocking TGF-β-induced EMT, this compound effectively inhibits this key step in cancer progression in vitro. acs.org

In addition to its effects on EMT, this compound and its analogs have been shown to influence fundamental developmental processes, such as body size regulation in the model organism C. elegans. acs.org

Table 2: Summary of Biological Activities of this compound

| Activity | Description | Model System | Reference |

|---|---|---|---|

| Inhibition of TGF-β Pathway | Blocks signaling from the TGF-β protein. | NMuMG cells | acs.orgwisc.edu |

| Inhibition of EMT | Prevents the transition of epithelial cells to a mesenchymal phenotype. | NMuMG cells | acs.org |

| Body Size Regulation | Influences developmental processes related to organism size in a dose-dependent manner. | C. elegans | acs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Biemamide B |

| Biemamide C |

| Biemamide D |

Future Directions and Advanced Research Perspectives on Biemamide a

Elucidation of the Complete Biosynthetic Pathway of Biemamides in Natural Producers

The discovery of biemamides A–E originated from the screening of a natural product library derived from marine microbes. researchgate.net Specifically, Biemamide A was isolated from Micromonospora sp. strain WMMA1996, a bacterium collected from a marine sponge off the coast of the Florida Keys. researchgate.net The structure of this compound, featuring a dihydrouracil (B119008) ring, an amide linkage, and a lipid tail, suggests it is synthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. nih.gov

Future research is focused on identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for biemamide production. nih.gov This involves sequencing the genome of the producing Micromonospora strain and using bioinformatics tools like antiSMASH to identify the BGC. jmicrobiol.or.kr The identified gene cluster would then require functional validation through gene knockout experiments to confirm the roles of specific enzymes in the assembly of the molecule. jmicrobiol.or.kr Characterizing the BGC is crucial as it can reveal novel enzymatic machinery, such as unique tailoring enzymes responsible for the formation of the dihydrouracil core or the installation of the lipid tail, which could be harnessed for future biocatalytic applications. nih.gov This genetic information is often archived in databases like the Minimum Information about a Biosynthetic Gene cluster (MIBiG) to facilitate broader research community access and comparative studies. secondarymetabolites.org

Development of Chemoenzymatic or Biocatalytic Approaches for Biemamide Synthesis

While total chemical synthesis of biemamides has been achieved, these routes can be lengthy and complex. mdpi.com Chemoenzymatic and biocatalytic approaches offer a more sustainable and efficient alternative by combining the versatility of chemical reactions with the high selectivity of enzymes. mdpi.commdpi.com The development of such a process for this compound is a key area of future research, leveraging enzymes to construct its core components under mild, environmentally friendly conditions. nih.govresearchgate.net

The synthesis can be envisioned in a modular fashion:

Dihydrouracil Formation: The pyrimidinedione (dihydrouracil) core is a common feature in bioactive molecules. Research into the chemoenzymatic synthesis of related structures, such as using enzymes for the stereoselective hydrolysis of substituted dihydropyrimidines, provides a blueprint for producing the biemamide core. kit.eduresearchgate.netmdpi.com

Amide Bond Synthesis: The amide bond linking the lipid tail to the dihydrouracil moiety is another key target for biocatalysis. Enzymes such as nitrile hydratases or other amide bond synthetases can be used to form this linkage, avoiding the need for harsh coupling reagents used in traditional chemistry. nih.govnih.govmdpi.com

By integrating these enzymatic steps with chemical synthesis of the lipid tail precursor, a streamlined and greener route to this compound and its analogs can be established.

Advanced Design and Synthesis of Metabolically Stable Biemamide Analogs for Research Tools

To improve the drug-like properties of this compound for use as a research tool and potential therapeutic lead, the design and synthesis of advanced analogs is essential. A primary goal is to enhance metabolic stability without sacrificing potency. nih.gov The amide bond in this compound, for example, could be susceptible to enzymatic cleavage in vivo. nih.gov

Future research in this area involves several key strategies:

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with systematic modifications to the lipid tail, the dihydrouracil ring, and the linker region is necessary to build a comprehensive SAR model. mdpi.comderpharmachemica.comnih.gov Initial studies with simplified analogs have already shown that specific structural features are critical for activity.

Bioisosteric Replacement: Labile functional groups can be replaced with bioisosteres—substituents that retain biological activity but have improved metabolic properties. For instance, the amide bond could be replaced with a more stable mimic. nih.gov

Targeted Modifications: Introducing elements like fluorine atoms at strategic positions can block sites of metabolic attack and improve pharmacokinetic properties, a strategy that has proven successful for other complex natural products. mdpi.com

These advanced analogs will not only serve as more robust research probes to study the TGF-β pathway but also pave the way for developing clinically viable candidates.

Comprehensive Exploration of Additional Biological Targets and Off-Target Effects in Research Models

While this compound is a known inhibitor of the TGF-β pathway, a comprehensive understanding of its molecular mechanism requires exploring potential additional targets and off-target effects. molbiolcell.org The TGF-β signaling network is complex, involving both canonical (Smad-dependent) and non-canonical pathways, and exhibits significant crosstalk with other signaling cascades like the JNK pathway. nih.govmdpi.com Inhibition of the primary receptor kinase could have wide-ranging downstream effects that need to be characterized.

Future investigations will likely employ a combination of approaches:

Proteome-wide Screening: Techniques such as kinase profiling, where the compound is tested against a large panel of protein kinases, can identify unintended targets.

Phenotypic Screening: Observing the effects of this compound in various cell-based assays can reveal unexpected biological activities, hinting at additional targets. researchgate.net

Computational Prediction: In silico methods like molecular docking can be used to predict the binding of this compound to a wide range of protein structures, flagging potential off-targets for experimental validation.

Identifying the full target profile of this compound is crucial for interpreting experimental results accurately and for predicting potential side effects in a therapeutic context. frontiersin.org

Application of Systems Biology and Omics Technologies for Mechanistic Insights

To unravel the complex cellular response to this compound, researchers are turning to systems biology and multi-omics technologies. plos.org Instead of studying single molecules, these approaches provide a holistic view by simultaneously measuring changes across different molecular layers—the genome, transcriptome, proteome, and metabolome. researchgate.netyoutube.com This integrated analysis is particularly powerful for understanding the multifaceted role of the TGF-β pathway in disease. nih.govnih.gov

Future applications for this compound research include:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression after treating cells with this compound can map the downstream effects of TGF-β inhibition and reveal which cellular pathways are most affected.

Metabolomics: Measuring shifts in the cellular metabolome can provide a functional readout of the compound's impact on cellular state and physiology. youtube.com

Integrative Network Analysis: Multi-omics datasets can be integrated to build computational models of the cellular networks perturbed by this compound. plos.orgnih.gov This can help identify key nodes that are critical for its mechanism of action and discover potential biomarkers for its activity.

These systems-level approaches will provide unprecedented detail into the biological consequences of inhibiting the TGF-β pathway with this compound.

Leveraging Artificial Intelligence and Machine Learning in Biemamide Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to this compound research holds immense potential. jhidc.orgnih.gov These computational tools can analyze vast and complex datasets to accelerate nearly every aspect of the research and development pipeline. tandfonline.comacs.orgafjbs.com

Key areas where AI and ML can be leveraged include:

Analog Design and Prediction: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on data from existing this compound analogs to predict the activity of new, virtual compounds. afjbs.comdrugtargetreview.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Target and Off-Target Prediction: AI algorithms can analyze the structure of this compound and predict its likely biological targets and off-targets from large databases of protein structures, guiding experimental validation. acs.org

Analysis of Omics Data: The massive datasets generated by systems biology approaches require sophisticated analysis. ML is adept at identifying meaningful patterns in multi-omics data to uncover novel mechanistic insights and identify complex biomarkers of drug response. nih.govnih.gov

Predictive Modeling: ML-based predictive models can be built to forecast various outcomes, such as a compound's metabolic stability or potential toxicity, based on its chemical features. google.comsplunk.comprojectpro.ioinfomineo.com

By integrating AI and ML into the research workflow, the exploration of this compound and the discovery of next-generation TGF-β inhibitors can be made significantly more efficient and data-driven. mdpi.comresearchgate.net

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s ecological roles?

- Answer :

- Metabolomics : Profile this compound in native ecosystems using LC-MS-based untargeted screening .

- Molecular networking : Compare biosynthetic gene clusters across microbial taxa to infer ecological interactions .

- Cheminformatics : Map physicochemical properties to environmental persistence using tools like EPI Suite .

Methodological Guidelines

- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses .

- Experimental Design : Align with frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

- Statistical Rigor : Use tools like R or Python for power analysis to determine sample sizes a priori .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.